
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate is a synthetic steroid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Oxidation: Conversion of specific functional groups to ketones at the 3rd and 20th positions.
Diene Formation: Introduction of double bonds at the 4th and 9th (11) positions.
Succinate Esterification: Reaction with succinic anhydride to form the succinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized steroids, while reduction can yield alcohol derivatives.
科学的研究の応用
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid derivatives.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include steroid hormone signaling and metabolic regulation.
類似化合物との比較
Similar Compounds
- 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl acetate
- 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl butyrate
- 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl valerate
Uniqueness
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate is unique due to its succinate ester group, which can influence its solubility, stability, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C25H32O7 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
4-[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O7/c1-23-10-7-16(26)13-15(23)3-4-17-18(23)8-11-24(2)19(17)9-12-25(24,31)20(27)14-32-22(30)6-5-21(28)29/h8,13,17,19,31H,3-7,9-12,14H2,1-2H3,(H,28,29)/t17-,19+,23+,24+,25+/m1/s1 |
InChIキー |
QULBMLBPEHZKBU-VRPAFGSUSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


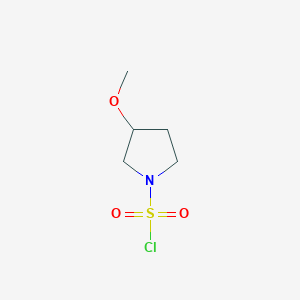
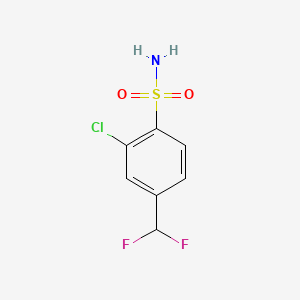

![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)
![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)

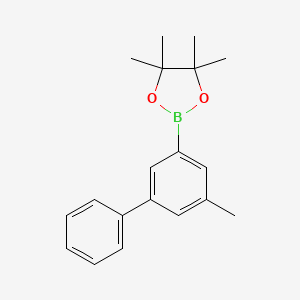
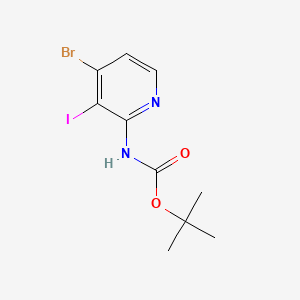
![2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)
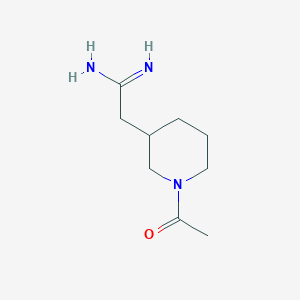
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)

![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
